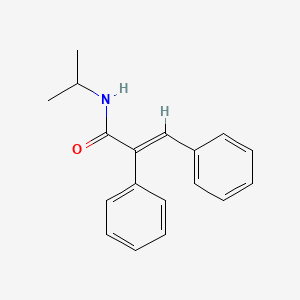

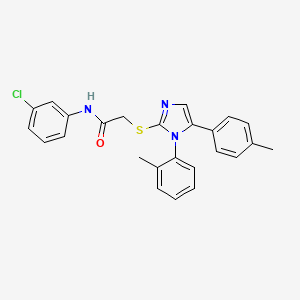

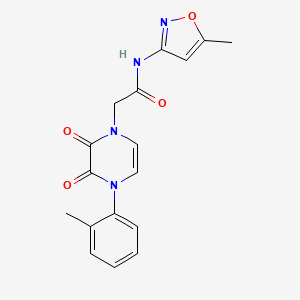

![molecular formula C14H19ClN2O3 B2431054 4-[[(3-Amino-3-cyclopropylpropanoyl)amino]methyl]benzoic acid;hydrochloride CAS No. 2126178-54-7](/img/structure/B2431054.png)

4-[[(3-Amino-3-cyclopropylpropanoyl)amino]methyl]benzoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The chemical reactions involving benzoic acid derivatives can vary widely depending on the specific compound and conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of benzoic acid derivatives include their form (usually a powder or crystals), melting point, and solubility .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques : The compound 4-[[(3-Amino-3-cyclopropylpropanoyl)amino]methyl]benzoic acid;hydrochloride can be synthesized through various techniques. One such method involves the ozonolysis of 3-amino-3-vinylpropanoic acid hydrochloride, yielding a labile α-aminoaldehyde which is isolated in a stable cyclic form (Cheung & Shoolingin‐Jordan, 1997). Another synthesis approach uses a multi-step sequence, including selective methylation and chlorination processes (Standridge & Swigor, 1991).

Chemical Transformations and Derivatives : This compound can undergo various chemical transformations, leading to the formation of different derivatives. For instance, the transformation of 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid and its derivatives has been observed in the fungus Curvularia fallax (Abraham & Arfmann, 1990). Additionally, the synthesis of [benzyl‐7‐3H] and [benzoyl‐7‐14C] methyl 4‐(2,5‐dihydroxybenzylamino)benzoate demonstrates another chemical pathway for creating labeled compounds for research purposes (Taylor et al., 1996).

Photodecomposition Studies : Research on the photodecomposition of chlorobenzoic acids, including the 4-chloro isomer of this compound, reveals insights into the breakdown and transformation under ultraviolet irradiation, which is crucial for understanding its environmental behavior and stability (Crosby & Leitis, 1969).

Complexation and Binding Studies : Studies on the complexation of benzoic and substituted benzoic acids, including this compound, with β-cyclodextrin and its derivatives, provide valuable insights into the molecular interactions and stability of these compounds in various environments (Brown et al., 1993).

Novel Compound Synthesis

Development of Antiinflammatory Agents : The synthesis of 2-disubstituted-amino-4-arylthiazol-5-ylalkanoic acids, including similar structures to the compound , has been explored for potential anti-inflammatory applications (Hirai & Sugimoto, 1977).

Creation of Water-Soluble Derivatives : The development of water-soluble nitric-oxide-releasing acetylsalicylic acid prodrugs incorporating benzoic acid derivatives demonstrates the potential for creating novel pharmaceutical formulations (Rolando et al., 2013).

Alkylation and Amination Reactions : Research into the diastereoselective alkylation of 3-aminobutanoic acid, which shares structural similarities with the compound, highlights the potential for creating a range of chemically diverse derivatives (Estermann & Seebach, 1988).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[[(3-amino-3-cyclopropylpropanoyl)amino]methyl]benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3.ClH/c15-12(10-5-6-10)7-13(17)16-8-9-1-3-11(4-2-9)14(18)19;/h1-4,10,12H,5-8,15H2,(H,16,17)(H,18,19);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULWYJKPZSYEMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CC(=O)NCC2=CC=C(C=C2)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

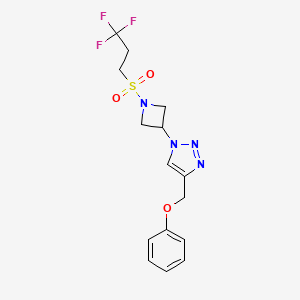

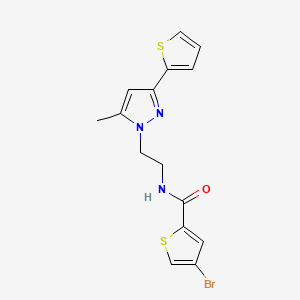

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2430971.png)

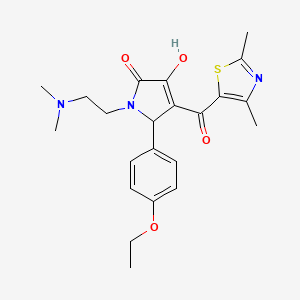

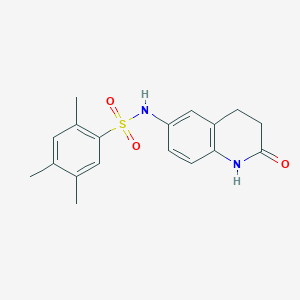

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2430975.png)

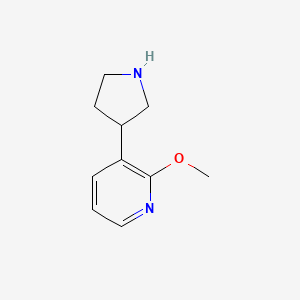

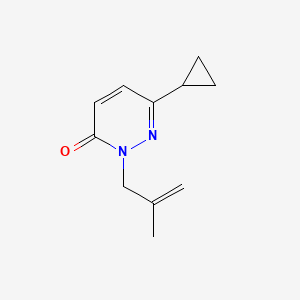

![4-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol;hydrochloride](/img/structure/B2430986.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acrylamide](/img/structure/B2430990.png)

![Methyl 5-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-2-methylfuran-3-carboxylate](/img/structure/B2430992.png)